
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an iodophenyl group attached to the acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: The starting material, often a phenylacetic acid derivative, is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyloxycarbonyl-protected intermediate.
Introduction of the Iodophenyl Group: The intermediate is then subjected to an iodination reaction using iodine and a suitable oxidizing agent like sodium iodate or hydrogen peroxide to introduce the iodophenyl group.
Amino Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects. The benzyloxycarbonyl group can also play a role in protecting the compound from metabolic degradation, thereby increasing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)-2-(4-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of iodine.
2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-(((Benzyloxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in 2-(((Benzyloxy)carbonyl)amino)-2-(4-iodophenyl)acetic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can impart distinct chemical and biological properties, such as increased molecular weight, enhanced lipophilicity, and potentially different reactivity patterns. These unique features can influence the compound’s behavior in various applications, making it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C16H14INO4 |
|---|---|
Molecular Weight |
411.19 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C16H14INO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20) |
InChI Key |
KDFJKBNVWQIZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


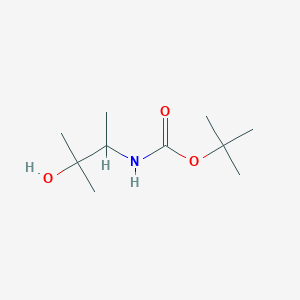
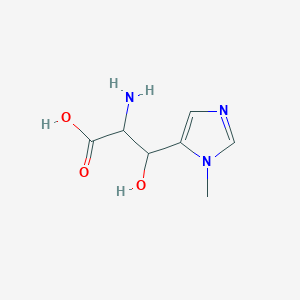
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
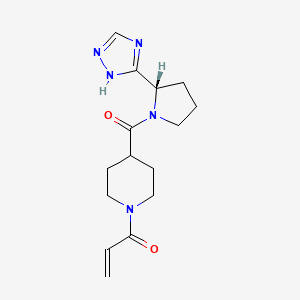
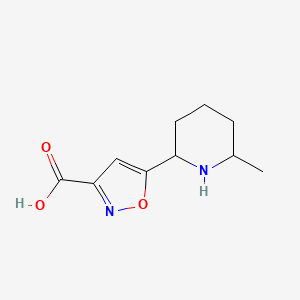



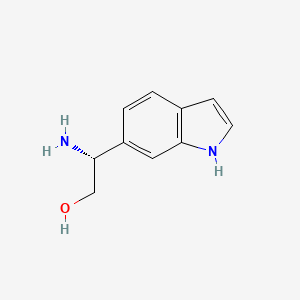

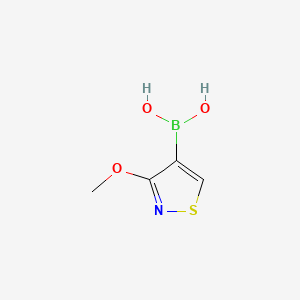
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)

